molecular formula C4H8O2 B049341 (R)-(-)-3-Hydroxytetrahydrofuran CAS No. 86087-24-3

(R)-(-)-3-Hydroxytetrahydrofuran

Cat. No. B049341
CAS RN: 86087-24-3
M. Wt: 88.11 g/mol
InChI Key: XDPCNPCKDGQBAN-SCSAIBSYSA-N
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Description

Synthesis Analysis

  • Synthetic Technology : A study by Yang Jianping (2012) discussed the synthesis of (R)-3-aminotetrahydrofuran, a related compound, using (S)-3-hydroxyltetrahydrofuran. This method was noted for being more economical than previous methods (Yang Jianping, 2012).
  • Practical Syntheses : Yuasa and Tsuruta (1997) demonstrated the synthesis of optically active 4-hydroxytetrahydrofuran-2-one and 3-hydroxytetrahydrofuran from ethyl 4-chloro-3-hydroxybutanoate and 4-chloro-1,3-butanediol, respectively, without racemization (Yuasa & Tsuruta, 1997).

Molecular Structure Analysis

  • Characterization : Ding Xiu-li (2008) characterized the molecular structure of (S)-3-hydroxytetrahydrofuran, a stereoisomer of the compound , using various spectroscopic methods (Ding Xiu-li, 2008).

Chemical Reactions and Properties

  • Chiral Building Blocks : Boerner et al. (1993) prepared 3-(Mesyloxy)-4-hydroxytetrahydrofurans from L-ascorbic acid and D-isoascorbic acid, which were then transformed into enantiomerically pure cis- and trans-3-(diphenylphosphino)-4-hydroxytetrahydrofurans (Boerner et al., 1993).
  • Cyclization Reactions : Kennedy and Tang (1992) discussed the oxidative cyclization of 5-hydroxyalkenes with rhenium(VII) oxide to produce 2-hydroxymethyltetrahydrofurans (Kennedy & Tang, 1992).

Physical Properties Analysis

  • Polytetrahydrofuran : Yuan Yingrui (2012) studied the synthesis and characterization of polytetrahydrofuran with a narrow molecular mass distribution, examining its molecular mass and thermal properties (Yuan Yingrui, 2012).

Chemical Properties Analysis

  • Novel Calcium Ionophores : Sasaki et al. (1994) revealed that hydroxylated bistetrahydrofuran derivatives, which are structural components of potent antitumor Annonaceous acetogenins, form supramolecular complexes with metal cations (Sasaki et al., 1994).
  • pH-Controlled Synthesis : Chakraborty et al. (2022) developed an environmentally benign process for the preparation of both enantiomers of 3-hydroxytetrahydrofuran, highlighting the role of pH in the ring-opening of epichlorohydrins (Chakraborty et al., 2022).

Scientific Research Applications

  • Synthesis of Marine Epoxylipids : A study by Kang et al. (2009) developed a concise enantioselective approach using (R)-(-)-3-Hydroxytetrahydrofuran for rapid preparation of marine epoxylipids (Baldip Kang, J. Mowat, Thomas Pinter, & R. Britton, 2009).

  • Asymmetric Synthesis of S-(+)-Atrolactic Acid : Tandon et al. (1994) demonstrated the effective use of (R)-(-)-3-Hydroxytetrahydrofuran in synthesizing S-(+)-atrolactic acid through a specific reaction process (V. K. Tandon, Agarwal, & A. Leusen, 1994).

  • Synthesis of Sugar Amino Acids : Defant et al. (2011) presented a method for synthesizing a new branched tetrahydrofurane-sugar amino acid from a pyrolysis product of cellulose, showcasing another application of (R)-(-)-3-Hydroxytetrahydrofuran (A. Defant, I. Mancini, C. Torri, Danilo Malferrari, & D. Fabbri, 2011).

  • Organic Synthesis Applications : Chirskaya et al. (2006) discussed a method to convert homoallylic alcohol oxides into 3-hydroxytetrahydrofurans, highlighting its potential in organic synthesis (M. V. Chirskaya, A. A. Vasil’ev, S. V. Shorshnev, & S. Sviridov, 2006).

  • Synthesis of (R)-3-Aminotetrahydrofuran : Yang Jianping (2012) developed a more economical method for synthesizing (R)-3-aminotetrahydrofuran, further illustrating the compound's versatility in synthesis applications (Yang Jianping, 2012).

  • Elastic Electron Scattering Studies : Milosavljević et al. (2008) conducted a study on elastic electron scattering from 3-hydroxytetrahydrofuran, contributing to the understanding of its physical properties (A. Milosavljević, F. Blanco, J. Maljković, D. Sevic, G. García, & B. Marinković, 2008).

properties

IUPAC Name

(3R)-oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c5-4-1-2-6-3-4/h4-5H,1-3H2/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPCNPCKDGQBAN-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-3-Hydroxytetrahydrofuran

CAS RN

86087-24-3
Record name (-)-3-Hydroxytetrahydrofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86087-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Furanol, tetrahydro-, (3R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.295
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Hydroxytetrahydrofuran, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUS5N27VPH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
A Giardini, D Catone, S Stranges, M Satta… - …, 2005 - Wiley Online Library
Circular dichroism in the angular distribution of valence photoelectrons emitted from randomly oriented 3‐hydroxytetrahydrofuran enantiomers (Th S and Th R ) has been observed in …
VK Tandon, AM Van Leusen… - The Journal of Organic …, 1983 - ACS Publications
Conclusions We have demonstrated the facile reaction of nitro-and nitrosoalkanes with iodotrimethylsilane, where the reaction is initiated by the formation of a strong bond between …
Number of citations: 55 pubs.acs.org
AM Riley, DJ Jenkins, RD Marwood, BVL Potter - Carbohydrate research, 2002 - Elsevier
Adenophostins A and B are naturally occurring glyconucleotides that interact potently with receptors for d-myo-inositol 1,4,5-trisphosphate, an important second messenger molecule in …
Number of citations: 18 www.sciencedirect.com
HJ Rosenberg, AM Riley, RD Marwood, V Correa… - Carbohydrate …, 2001 - Elsevier
The synthesis of a series of tetrahydrofuranyl α- and β-xylopyranoside trisphosphates, designed by excision of three motifs of adenophostin A is reported. The synthetic route features …
Number of citations: 27 www.sciencedirect.com
S Piccirillo, F Rondino, D Catone… - The Journal of …, 2005 - ACS Publications
One- and two-color, mass selected R2PI spectra of the S 1 ← S 0 transitions in the bare (R)-(+)-1-phenyl-1-propanol and its complexes with bidentate solvent molecules, like the (R)-(−)- …
Number of citations: 10 pubs.acs.org
M Hrapchak, B Latli, XJ Wang, H Lee… - Journal of Labelled …, 2014 - Wiley Online Library
Empagliflozin, (2S,3R,4R,5S,6R)‐2‐[4‐chloro‐3‐[[4‐[(3S)‐oxolan‐3‐yl]oxyphenyl]methyl]phenyl]‐6‐(hydroxymethyl)oxane‐3,4,5‐triol was recently approved by the FDA for the …
D Beecher - 2015 - cora.ucc.ie
Muscarine was identified as an active principle of the poisonous mushroom Amanita muscaria over 170 years ago and has been identified as an agonist of acetylcholine. The synthesis …
Number of citations: 2 cora.ucc.ie
HJ Rosenberg - 2002 - search.proquest.com
a-and bC-(hydroxymethyl)-1-deoxy-D-glucopyranoside 3, 4, 1'-trisphosphates were designed and synthesised as monosaccharide analogues based on an originally described …
Number of citations: 2 search.proquest.com
Z Sun, R Lonsdale, A Ilie, G Li, J Zhou, MT Reetz - ACS Catalysis, 2016 - ACS Publications
Catalytic asymmetric reduction of prochiral ketones with the formation of enantio-pure secondary alcohols is of fundamental importance in organic chemistry, chiral man-made transition-…
Number of citations: 115 pubs.acs.org
S Slagman, WD Fessner - Chemical Society Reviews, 2021 - pubs.rsc.org
With recent outbreaks of COVID-19 and Ebola, health and healthcare have once more shown to be heavily burdened by the lack of generally effective anti-viral therapies. Initial scientific …
Number of citations: 31 pubs.rsc.org

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